Chryseno[1,2-b]oxirene
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Overview
Description
Chryseno[1,2-b]oxirene is a polycyclic aromatic hydrocarbon with an oxirane ring fused to a chrysene backbone
Preparation Methods
The synthesis of Chryseno[1,2-b]oxirene typically involves the cyclization of appropriate precursorsThis can be achieved using reagents such as peracids or other oxidizing agents under controlled conditions
Chemical Reactions Analysis
Chryseno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation, leading to the formation of diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into a more stable structure, such as an alcohol.
Common reagents for these reactions include peracids for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include diols, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Chryseno[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research on this compound includes its potential interactions with biological molecules, which can provide insights into the behavior of similar compounds in biological systems.
Mechanism of Action
The mechanism of action of Chryseno[1,2-b]oxirene involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This reactivity can lead to the formation of adducts, which may interfere with normal cellular processes and contribute to the compound’s biological effects .
Comparison with Similar Compounds
Chryseno[1,2-b]oxirene can be compared to other polycyclic aromatic hydrocarbons with oxirane rings, such as benzo[a]pyrene diol epoxide. These compounds share similar structural features but differ in their specific reactivity and biological effects.
Similar compounds include:
- Benzo[a]pyrene diol epoxide
- Dihydrobenzo[10,11]this compound
- Other chrysene derivatives with functionalized oxirane rings
Properties
CAS No. |
248-36-2 |
---|---|
Molecular Formula |
C18H10O |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
6-oxapentacyclo[9.8.0.02,8.05,7.012,17]nonadeca-1(11),2(8),3,5(7),9,12,14,16,18-nonaene |
InChI |
InChI=1S/C18H10O/c1-2-4-12-11(3-1)5-6-14-13(12)7-8-16-15(14)9-10-17-18(16)19-17/h1-10H |
InChI Key |
QVDJHFCOIUFOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4O5 |
Origin of Product |
United States |
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